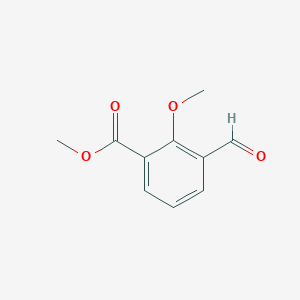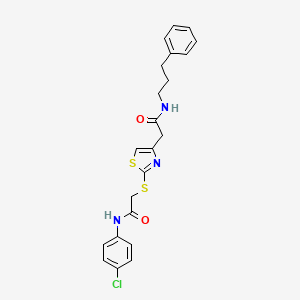
1-(Methylsulfonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)azetidine-3-carboxamide is a small organic compound with the molecular formula C5H10N2O3S . This compound is classified as an azetidine derivative and has a sulfonamide functional group attached to the azetidine ring.
Synthesis Analysis
Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular structure of 1-(Methylsulfonyl)azetidine-3-carboxamide is characterized by a four-membered azetidine ring with a sulfonamide functional group attached.Chemical Reactions Analysis
Azetidines are synthesized via intermolecular [2+2] photocycloaddition reactions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
[2+2] Cycloaddition Reactions
One of the most important developments in recent years is the invention of new [2+2] cycloaddition reactions for azetidine synthesis . This method provides a highly attractive entry to bond functionalization .
Applications of Metalated Azetidines
Metalated azetidines have found significant applications in recent years . They offer unique reactivity that can be exploited in various synthetic transformations .
Practical C(sp3)–H Functionalization
Azetidines have been used for practical C(sp3)–H functionalization . This is a powerful method for the direct functionalization of C–H bonds, which is a fundamental transformation in organic chemistry .
Facile Opening with Carbon Nucleophiles
Azetidines can undergo facile opening with carbon nucleophiles . This property has been exploited in the synthesis of a wide range of complex molecules .
Application in Polymer Synthesis
Azetidines have been used in polymer synthesis . The unique reactivity of azetidines allows for the creation of polymers with unique properties .
STAT3 Inhibitors
Azetidine-2-carboxamide analogues have been developed as potent small-molecule STAT3 inhibitors . These inhibitors have sub-micromolar potencies and have shown promise in the treatment of various cancers .
Drug Discovery
Azetidines have been used as motifs in drug discovery . They appear in bioactive molecules and natural products, the most known examples of which are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
Wirkmechanismus
Target of Action
MSAC is primarily targeted towards the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
MSAC interacts with STAT3 by binding to it with high affinity . This binding inhibits the phosphorylation and DNA-binding activity of STAT3, thereby disrupting the formation of STAT3 dimers . This disruption prevents STAT3 from translocating to the nucleus and binding to specific DNA-response elements in target gene promoters, thus inhibiting gene transcription .
Biochemical Pathways
The inhibition of STAT3 by MSAC affects various biochemical pathways. STAT3 is involved in many signaling pathways, including the JAK-STAT signaling pathway, which is crucial for many cellular processes such as cell growth and apoptosis . By inhibiting STAT3, MSAC can disrupt these pathways and their downstream effects.
Result of Action
The inhibition of STAT3 by MSAC has several cellular effects. It has been shown to inhibit cell growth, reduce colony survival, and induce apoptosis in human breast cancer cells .
Eigenschaften
IUPAC Name |
1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-11(9,10)7-2-4(3-7)5(6)8/h4H,2-3H2,1H3,(H2,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMKCQKVQOZHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2374583.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide](/img/structure/B2374584.png)
![N-[3-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2374585.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)






![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2374604.png)
